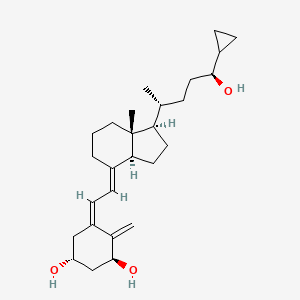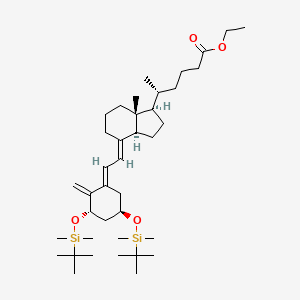
Gabapentina-D10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gabapentin-D10 is an anticonvulsant that is prescribed for the treatment of a number of conditions including epilepsy and neuropathic pain . It is sold under the trade names Neurostil, Gabarone, and Nupentin .
Synthesis Analysis
Gabapentin can be synthesized from the intermediate 1,1-cyclohexane diacetic acid anhydride via the ‘Hofmann’ rearrangement . The process involves obtaining 1,1-cyclohexane diacetic acid monoamide from 1,1-cyclohexane diacetic acid anhydride . The reaction is characterized by the use of an ammonia precursor or pre-generated ammonia-isopropanol solution . The gabapentin is then obtained by subjecting the 1,1-cyclohexane diacetic acid monoamide sodium salt in an aqueous solution to a ‘Hofmann’ rearrangement reaction with an aqueous solution of sodium hypobromite .
Molecular Structure Analysis
Gabapentin’s molecular structure was simulated using Density Functional Theory (DFT) employed with B3LYP/6-311++G(d,p) basis set . The optimized molecular geometry and chemical shifts of gabapentin were obtained from this simulation .
Chemical Reactions Analysis
Gabapentinoids, including gabapentin, have been found to alter calcium-mediated signaling events in various tissues . These tissues include bone, muscle, and cartilage, where gabapentinoids can affect skeletal formation, mechanosensation, and normal tissue function/repair .
Physical and Chemical Properties Analysis
Gabapentin is an anticonvulsant drug with poor chemical stability that is particularly sensitive to heat and mechanical stress . The chemical stability of gabapentin can be improved by cocrystallization with organic acids .
Aplicaciones Científicas De Investigación
Gestión del Dolor
La gabapentina se desarrolló originalmente como un posible agonista para los receptores del ácido gamma-aminobutírico (GABA), con el objetivo de inhibir la activación de las neuronas que señalizan el dolor {svg_1}. Actualmente se utiliza ampliamente para diversas afecciones, incluido el dolor neuropático agudo y crónico {svg_2}.
Anticonvulsivo
La gabapentina es un anticonvulsivo, prescrito para el tratamiento de una serie de afecciones, incluida la epilepsia {svg_3}. Se une a la subunidad proteica alfa-2-delta de los canales de calcio dependientes de voltaje en el sistema nervioso central, bloqueando así la afluencia excitatoria de calcio {svg_4}.
Trastornos del Sueño
La gabapentina se utiliza para tratar los trastornos del sueño. Mejora la síntesis de GABA y aumenta la expresión en la superficie celular de los receptores δGABA_A, lo que contribuye a sus efectos antinociceptivos, anticonvulsivos y ansiolíticos {svg_5}.
Trastornos Psiquiátricos
La gabapentina se utiliza para tratar trastornos psiquiátricos. Inhibe la liberación de glutamato e interfiere con la activación de los receptores NMDA {svg_6}.
Enfermedades de la Superficie Ocular
La gabapentina se ha explorado como una opción terapéutica para la incomodidad de la superficie ocular en afecciones como el ojo seco, la queratitis neurotrófica, las úlceras corneales y el dolor ocular neuropático {svg_7}. Ha demostrado eficacia en el manejo del dolor ocular asociado con el ojo seco y/o las úlceras corneales {svg_8}.
Propiedades Antiinflamatorias y de Cicatrización de Heridas
La gabapentina muestra inhibición de la activación de NF-kB y la producción subsiguiente de citoquinas inflamatorias, y estimulación del receptor purinérgico de adenosina A1, lo que respalda sus propiedades antiinflamatorias y de cicatrización de heridas {svg_9}.
Pruebas de Drogas y Análisis Forense
La Gabapentina-D10 se utiliza como un estándar interno marcado estable adecuado para la cuantificación de los niveles de gabapentina en mujeres, hombres o niños mediante aplicaciones de LC/MS para pruebas de drogas en orina, monitoreo de la prescripción de analgésicos, toxicología clínica o análisis forense {svg_10}.
Análisis de la Estructura Cristal
La gabapentina es un principio farmacéutico activo (API) importante, con un mecanismo de acción complejo y amplias aplicaciones terapéuticas. Se han obtenido y analizado con éxito múltiples estructuras cristalinas que contienen gabapentina {svg_11}.
Mecanismo De Acción
Target of Action
Gabapentin-D10, like its parent compound Gabapentin, primarily targets the α2δ-1 subunit of voltage-gated calcium channels . This subunit is an auxiliary component of the channels and plays a crucial role in the regulation of calcium ion flow across cell membranes, which is vital for the transmission of electrical signals in neurons .
Mode of Action
Gabapentin-D10 binds specifically to the α2δ-1 subunit, modulating its activity . This binding inhibits the trafficking of α1 pore-forming units of calcium channels (particularly N-type) from the cytoplasm to the plasma membrane of pre-synaptic terminals of dorsal root ganglion (DRG) neurons and dorsal horn neurons . This action results in a decrease in calcium influx at nerve terminals, reducing the release of excitatory neurotransmitters and thus decreasing neuronal excitability .
Biochemical Pathways
The primary biochemical pathway affected by Gabapentin-D10 involves the modulation of voltage-gated calcium channels. By binding to the α2δ-1 subunit, Gabapentin-D10 inhibits the activity of these channels, particularly the N-type . This action disrupts the normal flow of calcium ions, which are crucial for the release of neurotransmitters from nerve terminals. As a result, the transmission of pain signals at sensory afferent nerve terminals in the spinal dorsal horn is blunted .
Pharmacokinetics
Gabapentin-D10 shares similar pharmacokinetic properties with Gabapentin. Its half-life is approximately 5-7 hours . Gabapentin has a wide therapeutic index and lacks appreciable metabolism, making it unlikely to participate in pharmacokinetic drug interactions .
Result of Action
The molecular and cellular effects of Gabapentin-D10’s action primarily involve the reduction of neuronal excitability. By inhibiting the activity of voltage-gated calcium channels, Gabapentin-D10 decreases the release of excitatory neurotransmitters, thereby suppressing excessive neuronal firing . This leads to its therapeutic effects in conditions such as peripheral neuropathic pains, postherpetic neuralgia, and partial-onset seizures .
Action Environment
The action, efficacy, and stability of Gabapentin-D10 can be influenced by various environmental factors. For instance, its effectiveness can be affected by the patient’s metabolic rate, the presence of other medications, and individual variations in drug metabolism and excretion . Furthermore, Gabapentin-D10 is suitable for GC/MS or LC/MS testing or isotope dilution methods in various environments, including forensic analysis, clinical toxicology, pain prescription monitoring, or urine drug testing .
Safety and Hazards
Gabapentin is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, may cause respiratory irritation, and may damage the unborn child . It is generally safe but can have side effects, including blurred vision and behavior changes .
Direcciones Futuras
There are increasing concerns regarding the abusive potential of gabapentinoids, putting at risk patients with neuropathic pain requiring long-term pain management . Despite randomized controlled trials documenting the adverse events of gabapentinoids on the nervous system, there was no evidence of gabapentinoid use leading to addiction, suggesting an urgent need to design studies investigating their abusive potential .
Análisis Bioquímico
Biochemical Properties
Gabapentin-D10, like Gabapentin, interacts with various enzymes and proteins. It shares structural similarities with the neurotransmitter gamma-aminobutyric acid (GABA), which is regarded as one of the main inhibitory neurotransmitters in the mammalian central nervous system (CNS) .
Cellular Effects
It is known that Gabapentin, the parent compound, influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Gabapentin, the parent compound, is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
An ultrafast SPE/MS/MS system capable of analyzing samples with cycle times of less than 25 seconds has been developed for Gabapentin, the parent compound .
Dosage Effects in Animal Models
The method developed for Gabapentin, the parent compound, has been successfully applied to the analysis of gabapentin in plasma samples from bio-equivalence study .
Metabolic Pathways
Gabapentin, the parent compound, is known to interact with various enzymes and cofactors .
Transport and Distribution
Gabapentin, the parent compound, is known to interact with various transporters and binding proteins .
Subcellular Localization
Gabapentin, the parent compound, is known to be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .
Propiedades
| { "1. Design of the Synthesis Pathway": "Gabapentin-D10 can be synthesized by the deuteration of Gabapentin. The reaction can be carried out using deuterated reagents and solvents.", "2. Starting Materials": [ "Gabapentin", "Deuterated reagents", "Deuterated solvents" ], "3. Reaction": [ "Gabapentin is dissolved in deuterated solvents", "Deuterated reagents are added to the solution", "The reaction mixture is stirred at a specific temperature and pressure for a specific time", "The reaction mixture is then purified using chromatography to obtain Gabapentin-D10" ] } | |
Número CAS |
1126623-20-8 |
Fórmula molecular |
C9H7D10NO2 |
Peso molecular |
181.29 |
Pureza |
95% by HPLC; 98% atom D |
Números CAS relacionados |
60142-96-3 (unlabelled) |
Etiqueta |
Gabapentin |
Origen del producto |
United States |
Q1: What is the role of Gabapentin-D10 in the research study?
A1: Gabapentin-D10 serves as an internal standard in the LC-MS/MS method developed to quantify Gabapentin and Buprenorphine in human serum []. The use of a stable isotope-labeled internal standard like Gabapentin-D10 helps improve the accuracy and reliability of the analysis by accounting for variations during sample preparation and ionization.
Q2: Why is a rapid and sensitive method for quantifying Gabapentin and Buprenorphine in human serum clinically relevant?
A2: Gabapentin is being investigated as a potential opioid-sparing medication for pain management and in treating opioid withdrawal []. Buprenorphine is a partial opioid agonist used in managing opioid use disorder and chronic pain. Monitoring the levels of these drugs in patients' serum is crucial to ensure therapeutic efficacy and minimize potential drug interactions or adverse events. The development of a rapid LC-MS/MS method with a 2-minute runtime allows for efficient therapeutic drug monitoring [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![13,17-dihydroxy-4-methyl-14-methylidene-5-oxo-6-oxapentacyclo[11.2.1.14,7.01,10.03,9]heptadec-8-ene-2-carboxylic acid](/img/structure/B602386.png)



![1-(5H-Dibenzo[b,f]azepine-5-yl)ethanone](/img/structure/B602394.png)




![(2E,4R)-4-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-Bis[[(tert-butyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]-1-cyclopropyl-2-penten-1-one](/img/structure/B602404.png)



